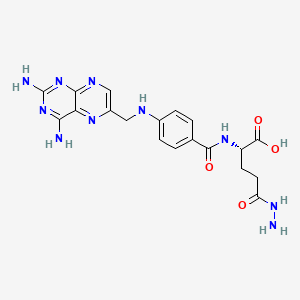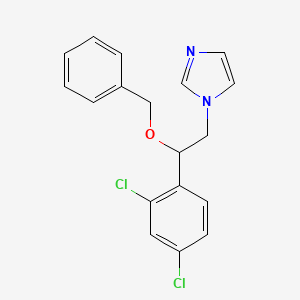
2,4,6-Tribromphenol-1,2,3,4,5,6-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 is a brominated derivative of phenol, where all six carbon atoms in the phenol ring are replaced with carbon-13 isotopes. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and environmental science.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of phenolic compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of phenolic drugs.
Industry: Used in the development of flame retardants and as a fungicide .
Wirkmechanismus
Target of Action
The primary target of 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 is the thyroid hormone-binding protein . This protein likely transports thyroxine from the bloodstream to the brain .
Mode of Action
The hydroxyl group in 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 activates the benzene ring by increasing the electron density, especially at carbons 2, 4, and 6 . This makes it more reactive to electrophiles, leading to the substitution of three hydrogen atoms by bromines .
Biochemical Pathways
2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 undergoes oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . It is also degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties and thus its bioavailability.
Result of Action
It is known that microbial metabolism in products treated with 2,4,6-tribromophenol-1,2,3,4,5,6-13c6 can produce 2,4,6-tribromoanisole (tba), which has a distinct musty smell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6. For instance, the compound has been identified in ocean sediments as a metabolite of marine fauna . Furthermore, it is used as a fungicide and wood preservative , suggesting that its action can be influenced by the presence of fungi and the type of wood it is applied to.
Biochemische Analyse
Biochemical Properties
2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 undergoes oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . It is degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway .
Cellular Effects
It is known that it rapidly dissipates, mineralizes to CO2, and forms non-extractable residues in the soil .
Molecular Mechanism
It is known that it undergoes oxidative degradation and reductive bromination .
Temporal Effects in Laboratory Settings
In laboratory settings, 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 rapidly dissipates and mineralizes to CO2 . It also forms non-extractable residues in the soil .
Dosage Effects in Animal Models
The effects of different dosages of 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 in animal models have not been extensively studied. It is known that the median lethal dose (LD50) in rats is 2000 mg/kg .
Metabolic Pathways
It is known that it undergoes oxidative degradation and reductive bromination .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 can be synthesized by brominating phenol-1,2,3,4,5,6-13C6. The process involves heating a solution of phenol-1,2,3,4,5,6-13C6 in water and gradually adding bromine. The reaction mixture is then cooled, and the precipitated product is filtered and purified. The crude product is dissolved in ethanol at 70°C, decolorized with activated carbon, and recrystallized by adding an equal volume of water to the filtrate .
Industrial Production Methods
Industrial production of 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for bromine addition and temperature control enhances the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to 2,4,6-tribromocyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc and hydrochloric acid are often used as reducing agents.
Substitution: Sodium hydroxide and other strong bases are used to facilitate nucleophilic substitution reactions
Major Products
Oxidation: Produces quinones.
Reduction: Produces 2,4,6-tribromocyclohexanol.
Substitution: Produces various substituted phenols depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 is unique due to its isotopic labeling, which distinguishes it from other brominated phenols. Similar compounds include:
2,4,6-Tribromophenol: The non-labeled version, commonly used as a fungicide and flame retardant.
2,4-Dibromophenol: Lacks one bromine atom, used in similar applications but with different reactivity.
2,6-Dibromophenol: Another brominated phenol with different substitution patterns, affecting its chemical properties and applications .
This detailed article provides a comprehensive overview of 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2,4,6-tribromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWWXRFVMJHFBN-IDEBNGHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Br)O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


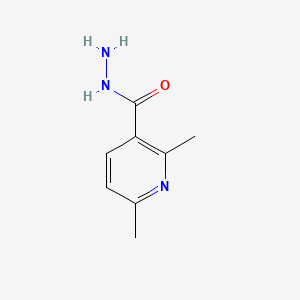
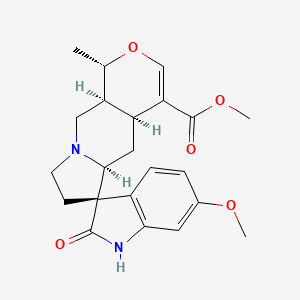
![2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol](/img/structure/B568820.png)
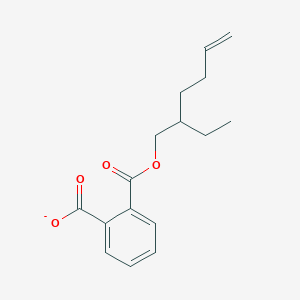
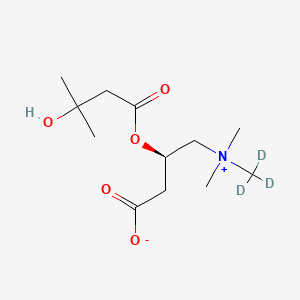
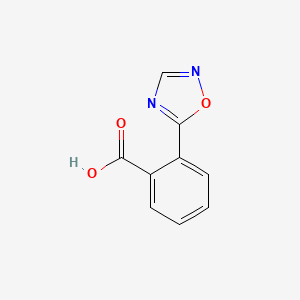
![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Methyl Ester](/img/structure/B568830.png)
![(2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester](/img/structure/B568831.png)
